molecular formula C9H7ClN2 B1584270 4-Chloroquinolin-3-amine CAS No. 58401-43-7

4-Chloroquinolin-3-amine

Cat. No.: B1584270
CAS No.: 58401-43-7
M. Wt: 178.62 g/mol
InChI Key: FWICNGJRPKVYQV-UHFFFAOYSA-N
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Description

4-Chloroquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by a chlorine atom at the 4th position and an amine group at the 3rd position of the quinoline ring. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

4-Chloroquinolin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction between this compound and these biomolecules is primarily through binding interactions, which can lead to enzyme inhibition or activation .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of specific genes involved in cell growth and differentiation. Additionally, it can alter cellular metabolism by inhibiting key enzymes in metabolic pathways .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression levels of specific genes, thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular functions, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At high doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, this compound can influence metabolic flux by altering the levels of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For instance, its interaction with specific transporters can affect its concentration in different cellular regions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinolin-3-amine typically involves the nucleophilic substitution of 4,7-dichloroquinoline with an appropriate amine source. One common method involves refluxing 4,7-dichloroquinoline with 3-amino-1,2,4-triazole in ethanol under ultrasonic conditions at 90°C for 30 minutes .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinolin-3-amine undergoes various chemical reactions, including:

    Electrophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like sodium hydride (NaH) and alkyl halides.

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) and various amines.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Electrophilic Substitution: Substituted quinolines.

    Nucleophilic Substitution: Aminoquinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

Scientific Research Applications

4-Chloroquinolin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the chlorine and amine groups.

    Chloroquine: A well-known antimalarial drug with a similar quinoline backbone.

    2-Chloroquinoline: Another chloro-substituted quinoline with different biological activities.

Uniqueness: 4-Chloroquinolin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom and an amine group on the quinoline ring makes it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research .

Properties

IUPAC Name

4-chloroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWICNGJRPKVYQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355793
Record name 4-chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58401-43-7
Record name 4-Chloro-3-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58401-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloroquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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